molecular formula C13H24N2O5 B558256 Boc-Nle-OH CAS No. 6404-28-0

Boc-Nle-OH

Cat. No. B558256
CAS RN: 6404-28-0
M. Wt: 231.29 g/mol
InChI Key: IOKOUUAPSRCSNT-JTQLQIEISA-N
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Description

Boc-Nle-OH is used as a starting material in organic synthesis and also incorporated into peptides .


Synthesis Analysis

Boc-Nle-OH is a standard building block for the introduction of norleucine amino-acid residues by Boc SPPS .


Molecular Structure Analysis

The molecular formula of Boc-Nle-OH is C11H21NO4. It has an average mass of 231.289 Da and a monoisotopic mass of 231.147064 Da .


Chemical Reactions Analysis

The Boc group in Boc-Nle-OH is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Physical And Chemical Properties Analysis

Boc-Nle-OH has a density of 1.1±0.1 g/cm3, a boiling point of 362.1±25.0 °C at 760 mmHg, and a flash point of 172.8±23.2 °C. It has 5 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

  • Brain-on-Chip (BoC) Biotechnology : A study by Forró et al. (2021) discusses the use of Brain-on-Chip biotechnology, which is a promising tool for biomedical and pharmaceutical research, particularly in neurosciences. This technology could be relevant if Boc-Nle-OH has applications in neuroscience or neurobiology.

  • Cholecystokinin Analogs : A paper by Amblard et al. (1993) discusses the synthesis and biological evaluation of cholecystokinin analogs, including compounds like Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-2-phenylethyl ester. This research could be indirectly related to Boc-Nle-OH if it is used in similar peptide synthesis or biological studies.

  • Biosensors-on-Chip (BoC) : Chircov et al. (2020) provide an overview of the development and application of biosensors-on-chip systems in their study. This technology translates physical, chemical, or biological events into measurable signals and could be relevant if Boc-Nle-OH is used in biosensor contexts.

  • Self-Assembled Phe-Phe Motif Induced Nanostructures : A study by Datta et al. (2018) discusses the self-assembly of diphenylalanine motifs, including Boc-Phe-Phe-OH. This research could be relevant for understanding the structural and self-assembly properties of Boc-Nle-OH.

  • (BiO)2CO3-Based Photocatalysts : Ni et al. (2016) review the fabrication, modification, and application of (BiO)2CO3-based photocatalysts in their paper. Although this study does not directly involve Boc-Nle-OH, it may offer insights into related materials science applications.

Safety And Hazards

Boc-Nle-OH may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid dust formation, breathing dust, vapors, mist, or gas, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOCIQJXEKFHJO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297088
Record name N-tert-Butoxycarbonyl-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Nle-OH

CAS RN

6404-28-0
Record name N-tert-Butoxycarbonyl-L-norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6404-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butoxycarbonyl-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
N TENO, S TSUBOI, T SHIMAMURA… - Chemical and …, 1987 - jstage.jst.go.jp
Three S-peptide analogues of bovine pancreatic ribonuclease A (RNase A),[Nle1][Lys7] S-peptide(I),[Lys1][Nle7] S-peptide(II) and [Nle1][Nle7] S-peptide(III), were synthesized by the …
Number of citations: 7 www.jstage.jst.go.jp
B Charpentier, A Dor, P Roy, P England… - Journal of medicinal …, 1989 - ACS Publications
… To a chilled solution of 39 (2.11 g, 2.47 mmol) inDMF (13 mL) were added successively Et3N (344 µ , 2.47 mmol), Boc-Nle-OH (571 mg, 2.47 mmol), HONSu (284 mg, 2.47 mmol), and …
Number of citations: 70 pubs.acs.org
F Ötvös, DS Gembitsky, RF Murphy, S Lovas - International Journal of …, 2007 - Springer
Steric requirements of binding [Nle 10 ]NKA(4–10) to NK-2 receptor were studied by introducing conformationally constrained amino acid analogs into its sequence. Two series of [Nle …
Number of citations: 5 link.springer.com
M Amblard, M Rodriguez, MF Lignon… - Journal of medicinal …, 1993 - ACS Publications
… over KOH pellets and added to a solution of Boc-Nle-OH (1.12 g, 4.86 mmol) in DMF (20 mL), followed by BOP (2.15 g, 4.86 mmol) and NMM (1.63 ml, 14.58 mmol), and the solution …
Number of citations: 15 pubs.acs.org
YIAN LU, AM FELIX - … Journal of Peptide and Protein Research, 1994 - Wiley Online Library
… CH2CH,-PEG, 8, (14) with Boc-Nle-OH as shown in Scheme 2. After partial deprotection (TFA) to 10, it was coupled with FmocAsp-OtBu to 11 in 3570 yield, and deprotected with TFA to …
Number of citations: 74 onlinelibrary.wiley.com
C Mendre, M Rodriguez, J Laur, A Aumelas, J Martinez - Tetrahedron, 1988 - Elsevier
The syntheses of a series of analogues of the C-tenninal hepta- and octa-peptide of cholecystokinin are described in detail. These peptide and pseudopeptide analogues were obtained …
Number of citations: 26 www.sciencedirect.com
I Torrini, GP Zecchini, MP Paradisi… - Archiv der …, 1996 - Wiley Online Library
… Isobutyl chloroformate (0.11 ml, 0.78 mmol) was added at -1.5 "C to a stirred solution of Boc-Nle-OH"ol (0.182 g, 0.78 mmol) and NMM (0.10 ml, 0.93 mmol) in dry CH2C12 (6.4 ml). The …
Number of citations: 4 onlinelibrary.wiley.com
ME Pierson, JM Comstock, RD Simmons… - Journal of medicinal …, 1997 - ACS Publications
… Using coupling method A, Boc-Nle-OH (1.61 g, 11.16 mmol) was coupled with H-Gly-OMe· HCl (0.900 g, 10.1 mmol): yield 1.425 g (47%); TLC (CMA 9:1:1) R f 0.88; mp 97−99 C; MS (CI…
Number of citations: 50 pubs.acs.org
DJ van Zoelen, MR Egmond, RJ Pieters… - …, 2007 - Wiley Online Library
… )-OH, Fmoc-Nle-OH, and Boc-Nle-OH. To acetylate the third secondary amino position, the … -Cys(Trt)-OH, Fmoc-Nle-OH, and Boc-Nle-OH as amino acids. Again, about 5 mg of resin was …
M Mizuno, K Haneda, R Iguchi… - Journal of the …, 1999 - ACS Publications
We describe a novel chemoenzymatic synthesis of eel calcitonin (eCT) glycopeptide analogues having natural N-linked oligosaccharides, such as a disialo biantennary complex-type [(…
Number of citations: 213 pubs.acs.org

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